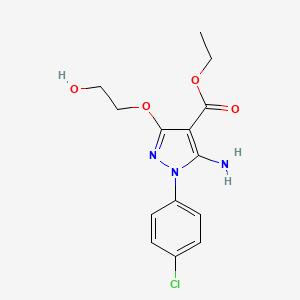

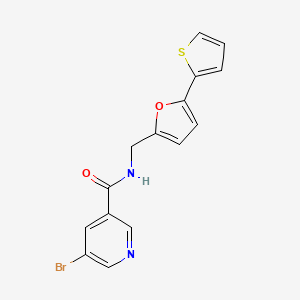

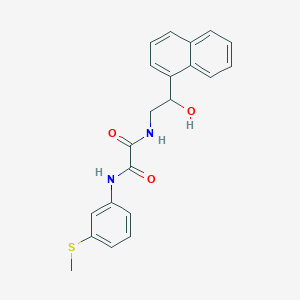

![molecular formula C19H15ClFNO3 B2758175 1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705970-22-4](/img/structure/B2758175.png)

1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure would be characterized by the spiro configuration and the presence of the benzoyl and piperidinone groups. The chlorine and fluorine substituents on the benzoyl group would have a significant impact on the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzoyl group and the piperidinone group, as well as the chlorine and fluorine substituents. The carbonyl group in the piperidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzoyl and piperidinone groups, as well as the chlorine and fluorine substituents, would affect properties such as polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Sigma Ligand Properties

Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, closely related to 1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have been synthesized and evaluated for their sigma ligand properties. Studies indicate that these compounds exhibit subnanomolar affinity for sigma 2 binding sites, with variations in structural elements like the N-substituent significantly affecting their affinity and selectivity towards sigma 1 and sigma 2 receptors. For instance, compounds with medium-sized N-substituents demonstrate potent but unselective sigma affinity, whereas those with longer chain lengths and increased lipophilicity show high affinity for sigma 2 binding sites with selectivity over sigma 1 sites. Modifications in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system mainly influence affinity for sigma 1 binding sites, with certain positions promoting sigma 2 selectivity (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System (CNS) Agents

These compounds have also been explored for their potential as central nervous system agents. The synthesis of various spiro[isobenzofuran-1(3H),4'-piperidines] has shown that these molecules can act as CNS depressants, with some compounds demonstrating potency comparable to established drugs like chlorpromazine and haloperidol in animal models. However, they exhibit a lack of nonselective dopamine-receptor blocking effects, which might make them attractive candidates for neuroleptic development with potentially fewer side effects (Allen et al., 1978).

Sigma Receptor Ligands

Further research into sigma receptor ligands has identified spiro compounds with significant affinity for sigma(1) receptors, displaying potential for therapeutic applications. These studies contribute to understanding the structure-activity relationships necessary for developing more selective and potent sigma receptor ligands (Maier & Wünsch, 2002).

Antimycobacterial Activity

Additionally, spiro-piperidin-4-ones, which share structural similarities with 1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Kumar et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

1'-(2-chloro-4-fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO3/c20-16-10-12(21)6-7-14(16)17(23)22-9-3-8-19(11-22)15-5-2-1-4-13(15)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTYLOAPZRFELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

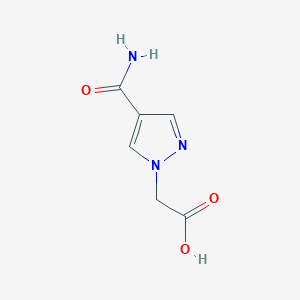

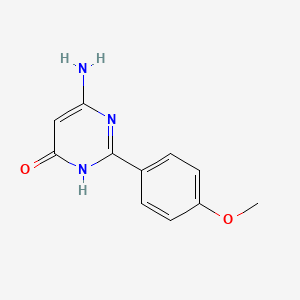

![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)

![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)

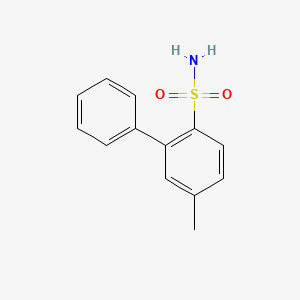

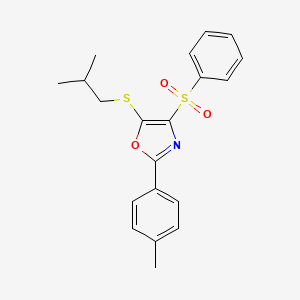

![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)

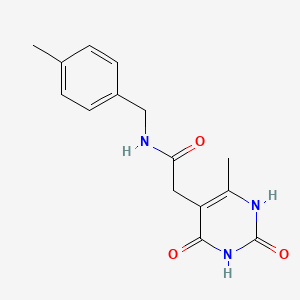

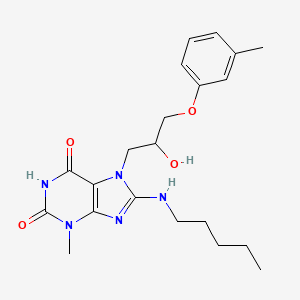

![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)

![1-(Furan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B2758115.png)